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Introduction to N4-Acetylcytosine (ac4C)
N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in

all domains of life. This modification, where an acetyl group is added to the N4 position of

cytosine, is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and its homologs.[1][2]

Emerging evidence highlights the critical role of ac4C in regulating various aspects of RNA

metabolism, including mRNA stability, translation efficiency, and localization.[2][3] Dysregulation

of ac4C levels has been implicated in several human diseases, including cancer, making the

development of robust detection and quantification methods crucial for both basic research and

therapeutic development.[4]

This document provides detailed application notes and protocols for the two primary chemical

labeling techniques used to study ac4C: acetylated RNA immunoprecipitation sequencing

(acRIP-seq) and N4-acetylcytidine sequencing (ac4C-seq), including a variation known as

RedaC:T-seq.

Comparison of ac4C Labeling Techniques
The choice between acRIP-seq and ac4C-seq depends on the specific research question, as

each method offers distinct advantages and limitations.
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Feature
acRIP-seq (Antibody-
Based)

ac4C-seq / RedaC:T-seq
(Chemical-Based)

Principle

Immunoprecipitation of ac4C-

containing RNA fragments

using a specific antibody.

Chemical reduction of ac4C to

a tetrahydro-ac4C

intermediate, which induces a

C-to-T transition during reverse

transcription.

Resolution

Lower resolution, identifies

enriched regions of ac4C (100-

200 nt).

Single-nucleotide resolution,

precisely maps individual ac4C

sites.

Quantification
Semi-quantitative, based on

enrichment levels over input.

Quantitative, allows for the

determination of modification

stoichiometry at specific sites.

Advantages

- High signal-to-noise ratio due

to antibody-based enrichment.-

Well-established and widely

used.

- Precise mapping of

modification sites.-

Quantitative assessment of

ac4C levels.

Disadvantages

- Potential for antibody cross-

reactivity and non-specific

binding.- Lower resolution

does not pinpoint the exact

modified base.

- Can be technically

challenging.- Potential for

incomplete chemical

conversion.

Typical Applications

- Transcriptome-wide

screening for ac4C-enriched

regions.- Identifying novel RNA

targets of NAT10.

- Validating ac4C sites

identified by acRIP-seq.-

Studying the dynamics of ac4C

modification at specific sites.

Experimental Protocols
Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq) Protocol
This protocol is adapted from Arango et al., 2019, Bio-protocol.
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I. RNA Preparation and Fragmentation

Poly(A) RNA Isolation:

Start with high-quality total RNA.

Isolate poly(A) RNA using oligo(dT) magnetic beads according to the manufacturer's

instructions. This step enriches for mRNA.

RNA Fragmentation:

Resuspend 20 µg of poly(A) RNA in 180 µL of nuclease-free water.

Add 20 µL of 10x RNA Fragmentation Buffer.

Incubate at 94°C for 5 minutes in a thermal cycler.

Immediately place the reaction on ice to stop fragmentation.

Precipitate the fragmented RNA using standard ethanol precipitation methods.

II. Immunoprecipitation

Antibody-Bead Conjugation:

Wash Protein G magnetic beads with IP buffer (150 mM NaCl, 10 mM Tris-HCl pH 7.5,

0.1% IGEPAL CA-630).

Incubate the beads with anti-ac4C antibody (or IgG control) in IP buffer for 1 hour at 4°C

with rotation.

Wash the antibody-conjugated beads three times with IP buffer.

Immunoprecipitation Reaction:

Resuspend the fragmented RNA in IP buffer.

Add the antibody-conjugated beads to the RNA solution.
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Incubate for 2 hours at 4°C with rotation.

Washing:

Wash the beads five times with IP buffer to remove non-specifically bound RNA.

Elution:

Elute the bound RNA from the beads using an appropriate elution buffer (e.g., containing

Proteinase K) according to the antibody manufacturer's instructions.

Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.

III. Library Preparation and Sequencing

Library Construction:

Construct sequencing libraries from the immunoprecipitated RNA and an input control

sample (fragmented RNA that did not undergo immunoprecipitation) using a directional

RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit).

Sequencing:

Perform high-throughput sequencing on an Illumina platform.

N4-Acetylcytidine Sequencing (ac4C-seq / RedaC:T-seq)
Protocol
This protocol is a composite based on the principles of ac4C-seq and the detailed steps of

RedaC:T-seq from Arango et al., 2022.

I. RNA Preparation

Total RNA Isolation:

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

Ensure high quality and purity of the RNA.
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Ribosomal RNA (rRNA) Depletion:

Remove ribosomal RNA from the total RNA sample using a commercially available rRNA

depletion kit. This step is crucial for enriching mRNA and other non-rRNA species.

II. Chemical Reduction of ac4C

Reduction Reaction:

To the ribo-depleted RNA, add a freshly prepared solution of sodium borohydride (NaBH₄)

in a suitable buffer (e.g., as described in Arango et al., 2022).

Incubate the reaction under the conditions specified in the original protocol (e.g.,

temperature and duration) to reduce ac4C to tetrahydro-ac4C.

As a negative control, perform a mock treatment without NaBH₄.

RNA Purification:

Purify the RNA from the reduction reaction using an RNA clean-up kit or ethanol

precipitation to remove the reducing agent and other reaction components.

III. Library Preparation and Sequencing

RNA Fragmentation:

Fragment the purified RNA to the desired size range (e.g., 100-200 nt) using enzymatic or

chemical fragmentation methods.

Library Construction:

Construct sequencing libraries from the fragmented, reduced RNA and the mock-treated

control RNA. During reverse transcription, the tetrahydro-ac4C will be read as a thymine

(T) by the reverse transcriptase, resulting in a C-to-T conversion in the cDNA.

Sequencing:

Perform high-throughput sequencing.
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IV. Data Analysis

Align the sequencing reads to the reference genome or transcriptome.

Identify C-to-T mismatches that are significantly enriched in the NaBH₄-treated sample

compared to the mock-treated control. These positions represent the ac4C sites.

Visualizations
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Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
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Caption: Workflow for N4-acetylcytidine sequencing (ac4C-seq/RedaC:T-seq).

Signaling Pathways Involving N4-Acetylcytosine
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ac4C, through the action of NAT10, has been implicated in various cellular signaling pathways,

particularly in the context of cancer.
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Caption: Simplified signaling pathway of NAT10-mediated ac4C in cancer.

Conclusion
The development of acRIP-seq and ac4C-seq has significantly advanced our ability to study

the epitranscriptomic mark N4-acetylcytosine. While acRIP-seq is a powerful tool for

transcriptome-wide screening of ac4C-enriched regions, ac4C-seq and its variants provide the

means for precise, quantitative mapping at single-nucleotide resolution. The detailed protocols

and comparative data presented here serve as a valuable resource for researchers

investigating the role of ac4C in gene regulation, cellular function, and disease. The continued

application of these techniques will undoubtedly deepen our understanding of this important

RNA modification and may unveil new therapeutic targets for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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